5-Butyryl-2-indolinone is a compound belonging to the indolinone family, characterized by its unique structure which features a butyryl group attached to the nitrogen of the indolinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Indolinones are known for their diverse pharmacological properties, making them significant in drug discovery and development.
5-Butyryl-2-indolinone can be classified as a heterocyclic organic compound. It is derived from the indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. The butyryl group introduces acyl functionalities that can influence the compound's reactivity and biological activity. This compound is typically synthesized from 2-oxindole derivatives through various chemical reactions, including acylation processes.
The synthesis of 5-butyryl-2-indolinone generally involves acylation reactions of indolinone derivatives. One common method includes the use of acetic anhydride or butyric anhydride in the presence of a base such as triethylamine or pyridine, facilitating the formation of the butyryl group on the nitrogen atom of the indolinone structure.
The yield of this reaction can vary, typically ranging from 60% to 85%, depending on the specific conditions employed.
The molecular formula for 5-butyryl-2-indolinone is . The structure consists of:
The compound's three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and stereochemistry.
5-Butyryl-2-indolinone can participate in several chemical reactions due to its functional groups:
For example, when reacted with various aldehydes in the presence of acids, it can produce substituted indolinones with enhanced biological activity.
The mechanism of action for 5-butyryl-2-indolinone primarily involves its interaction with biological targets such as enzymes or receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit specific kinases or modulate apoptotic pathways.
Quantitative data on its efficacy can be derived from assays measuring cell viability (e.g., MTT assay), with IC50 values indicating its potency against various cancer cell lines.
5-Butyryl-2-indolinone appears as a white to off-white crystalline solid. Its melting point ranges from approximately 90 °C to 92 °C, indicating moderate thermal stability.
The compound exhibits typical reactivity associated with carbonyl-containing compounds:
5-Butyryl-2-indolinone has several scientific applications:
The 2-indolinone scaffold (also termed oxindole) is a bicyclic heterocyclic framework comprising a benzofused six-membered lactam. This structure exhibits planar geometry and an amidic bond that enables dual hydrogen-bonding interactions (donor and acceptor), facilitating targeted binding to biological macromolecules [1] [4]. Its designation as a "privileged pharmacophore" stems from its versatility in drug discovery, attributable to three key features:
The 5-position (para to the lactam carbonyl) is particularly significant for electronic perturbation. Introduction of 5-butyryl (–COC₃H₇) creates an electron-withdrawing ketone that:
Table 1: Impact of 5-Substituents on 2-Indolinone Bioactivity
| 5-Substituent | Representative Target | Biological Effect | Reference |
|---|---|---|---|
| Hydrogen | Tyrosine kinases | Moderate inhibition (IC₅₀ ~100-500 nM) | [4] |
| Fluoro | VEGFR-2 | Enhanced potency (IC₅₀ = 12 nM) | [4] |
| Butyryl | Steroid 5α-reductase | Sub-nM inhibition (IC₅₀ = 3.3 nM) | [5] |
| Methyl | PDGFRβ | Reduced activity vs. fluoro derivatives | [4] |
Although 5-butyryl-2-indolinone itself is synthetic, the 2-indolinone core occurs in bioactive natural products:
Synthetic 5-acylindolinones demonstrate therapeutic relevance across disease models:
The evolution of 2-indolinone therapeutics reflects structure-based optimization:
Table 2: Timeline of Key 2-Indolinone Therapeutics
| Year | Compound | Structural Innovation | Primary Indication | |
|---|---|---|---|---|
| 1998 | SU5416 | 3-Vinylideneindolin-2-one | Solid tumors (Phase III failed) | [4] |
| 2006 | Sunitinib | 5-Fluoro-3-pyrroleindolinone | Renal cell carcinoma | [4] |
| 2012 | KF18678 | 5-Acylindole with bis(aryl)alkyl | Benign prostatic hyperplasia | [5] |
| 2021 | Bis-indolinone 5b | Knoevenagel dimer | Leukemia (Jurkat cells) | [7] |
The trajectory underscores the 2-indolinone scaffold’s adaptability. 5-Butyryl derivatives exemplify advanced iterations where lipophilicity (cLogP ≈ 3.5–4.0) and steric bulk are leveraged for high-affinity, isoform-selective enzyme inhibition [5] [6].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: